

crystal structure analysis of 3-hydroxy-N-methylpyridine-2-carboxamide

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Compound of Interest

Compound Name: 3-Hydroxy-N-methylpyridine-2-carboxamide

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Crystal Structure Analysis: A Technical Guide for Researchers

Disclaimer: As of December 2025, a detailed single-crystal X-ray diffraction analysis of **3-hydroxy-N-methylpyridine-2-carboxamide** is not publicly available in crystallographic databases. This guide will, therefore, provide a comprehensive overview of the methodologies and data presentation involved in such an analysis by using the structurally related and well-characterized compound, N-(4-methoxyphenyl)picolinamide, as a detailed case study. The principles and techniques described herein are directly applicable to the analysis of **3-hydroxy-N-methylpyridine-2-carboxamide** should a suitable crystalline sample be obtained.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical and chemical properties, its biological activity, and for guiding drug design and development. This whitepaper outlines the essential experimental protocols and data analysis for determining the crystal structure of a small organic molecule, exemplified by N-(4-methoxyphenyl)picolinamide.

Experimental Protocols

Synthesis and Crystallization of N-(4-methoxyphenyl)picolinamide

A successful crystal structure analysis begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis: A mixture of picolinic acid (0.615 g, 0.005 mol), p-anisidine (1.23 g, 0.01 mol), and orthoboric acid (0.31 g, 0.005 mol) was combined in a reaction flask.^{[1][2]} The mixture was then subjected to microwave irradiation for 40 minutes.^{[1][2]}

Crystallization: Following the reaction, a 10% sodium bicarbonate (NaHCO_3) solution was added to the reaction mixture. The resulting solid precipitate was collected by filtration.^{[1][2]} Single crystals suitable for X-ray diffraction were obtained by recrystallizing the crude product from a 30% ethanol-water solution.^{[1][2]} The final product had a melting point of 362–363 K.^{[1][2]}

X-ray Diffraction Data Collection

A suitable single crystal of N-(4-methoxyphenyl)picolinamide was mounted on a diffractometer for data collection.

Instrumentation: The data were collected on an Xcalibur, Ruby diffractometer equipped with a fine-focus sealed Enhance (Cu) X-ray source and a graphite monochromator.^[1]

Data Collection Parameters:

- Radiation: Cu $K\alpha$ ($\lambda = 1.54184 \text{ \AA}$)
- Temperature: 293 K
- Scan Mode: ω scans

Data Presentation and Structural Analysis

The collected diffraction data were processed to solve and refine the crystal structure. The key crystallographic and structural data for N-(4-methoxyphenyl)picolinamide are summarized in the tables below.

Crystal Data and Structure Refinement

Parameter	Value
Chemical Formula	C ₁₃ H ₁₂ N ₂ O ₂
Formula Weight	228.25 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	10.1369 (2)
b (Å)	9.0569 (2)
c (Å)	12.5181 (3)
α (°)	90
β (°)	103.113 (2)
γ (°)	90
Volume (Å ³)	1118.89 (4)
Z	4
Calculated Density (g/cm ³)	1.354
Absorption Coeff. (mm ⁻¹)	0.780
F(000)	480.0

Selected Bond Lengths

Atom 1	Atom 2	Bond Length (Å)
O1	C6	1.233 (4)
O2	C10	1.369 (2)
O2	C13	1.422 (3)
N1	C1	1.336 (3)
N1	C5	1.343 (2)
N2	C6	1.348 (2)
N2	C7	1.416 (2)

Selected Bond Angles

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C10	O2	C13	117.7 (2)
C1	N1	C5	117.2 (2)
C6	N2	C7	127.8 (2)
N1	C5	C6	116.1 (2)
O1	C6	N2	123.1 (2)
O1	C6	C5	120.9 (2)
N2	C6	C5	116.0 (2)

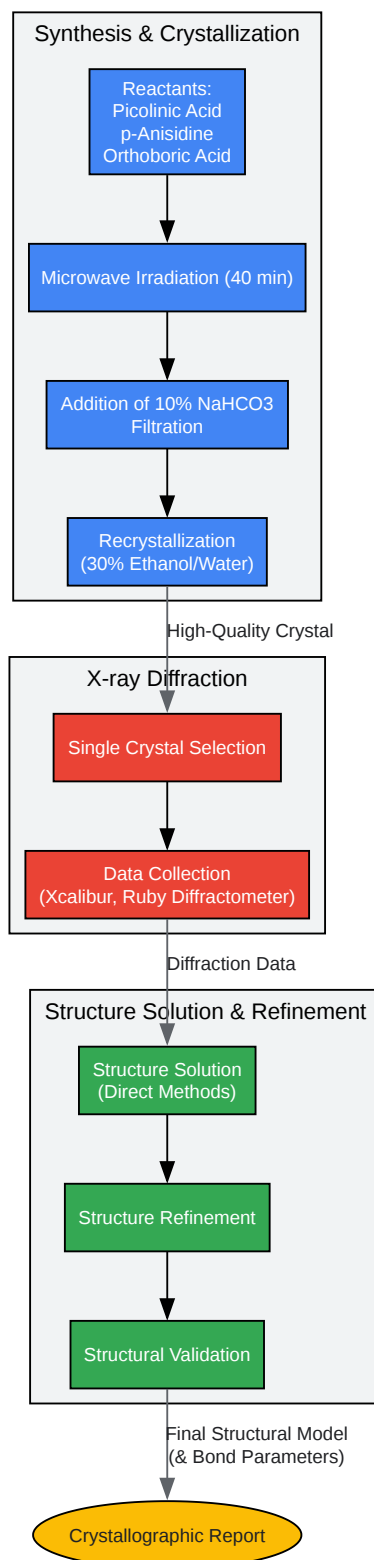
Selected Torsion Angles

Atom 1	Atom 2	Atom 3	Atom 4	Torsion Angle (°)
N1	C5	C6	N2	3.1 (4)
C6	N2	C7	C8	12.7 (6)
C9	C10	O2	C13	7.5 (5)

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural analysis is depicted in the following diagram.

Crystal Structure Analysis Workflow

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Caption: Workflow for the crystal structure analysis of N-(4-methoxyphenyl)picolinamide.

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References

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